molecular formula C9H9IO3 B136762 Methyl 4-iodo-2-methoxybenzoate CAS No. 148490-97-5

Methyl 4-iodo-2-methoxybenzoate

Cat. No.: B136762
CAS No.: 148490-97-5
M. Wt: 292.07 g/mol
InChI Key: MCNOTXROWOGSGU-UHFFFAOYSA-N
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Description

Methyl 4-iodo-2-methoxybenzoate is an organic compound with the molecular formula C9H9IO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an iodine atom, and the carboxyl group is esterified with methanol. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-iodo-2-methoxybenzoate can be synthesized through several methods. One common method involves the iodination of methyl 2-methoxybenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under acidic conditions. The reaction is carried out at a controlled temperature to ensure the selective iodination at the para position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-2-methoxybenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Sodium azide in dimethylformamide at elevated temperatures.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Major Products Formed

    Substitution: Formation of compounds like methyl 4-azido-2-methoxybenzoate.

    Reduction: Formation of methyl 4-iodo-2-methoxybenzyl alcohol.

    Oxidation: Formation of methyl 4-iodo-2-carboxybenzoate.

Scientific Research Applications

Methyl 4-iodo-2-methoxybenzoate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential precursor for the synthesis of iodine-containing radiopharmaceuticals used in diagnostic imaging.

    Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-iodo-2-methoxybenzoate depends on its application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In biological systems, its iodine atom can participate in halogen bonding, influencing molecular recognition and binding events. The methoxy and ester groups can also interact with biological targets, affecting the compound’s overall reactivity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-iodo-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 4-iodo-2-methylbenzoate: Similar structure but with a methyl group instead of a methoxy group.

    Methyl 4-bromo-2-methoxybenzoate: Similar structure but with a bromine atom instead of an iodine atom.

Uniqueness

Methyl 4-iodo-2-methoxybenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions, allowing for the synthesis of a broader range of derivatives.

Properties

IUPAC Name

methyl 4-iodo-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNOTXROWOGSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626999
Record name Methyl 4-iodo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148490-97-5
Record name Methyl 4-iodo-2-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148490-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-iodo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-iodo-2-methoxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

238 mg (7.9 mmol) of sodium hydride (80% in oil) and 20 ml of DMF were introduced into a three-necked flask, a solution of 2 g (7.2 mmol) of methyl 2-hydroxy-4-iodobenzoate in 50 ml of DMF was added dropwise and stirring was carried out until gas evolution had ceased. 540 μl (8.6 mmol) of iodomethane were then added and stirring was carried out at room temperature for two hours. The reaction mixture was poured into water and extracted with ethyl ether. The organic phase was separated by settling, dried over magnesium sulfate and evaporated. 2.1 g (100%) of methyl 4-iodo-2-methoxybenzoate were recovered.
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238 mg
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20 mL
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2 g
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50 mL
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Synthesis routes and methods III

Procedure details

4-Amino-2-methoxybenzoic acid methyl ester (3.0 g, 16.6 mmol) was suspended in water (40 mL) and concentrated sulfuric acid (10 mL). The suspension was cooled in an ice/salt water bath, and an aqueous solution (10 mL) of sodium nitrite (1.26 g, 18.3 mmol) was added dropwise so that the temperature remained close to 0° C. After the addition, a homogeneous, yellow-green solution was obtained. An aqueous solution (60 mL) of potassium iodide (3.02 g, 18.2 mmol) and iodine (2.31 g, 9.1 mmol) was then added dropwise, and the reaction stirred for an additional 1 hour. The reaction mixture was then extracted with ethyl acetate, the organic extracts were combined and washed with 1 N sodium thiosulfate, 1 N sodium hydroxide and brine. After drying over anhydrous sodium sulfate the solution was filtered and concentrated in vacuo to give 2.7 g of the title product as an orange oil which was used in the next step.
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3 g
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60 mL
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2.31 g
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40 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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